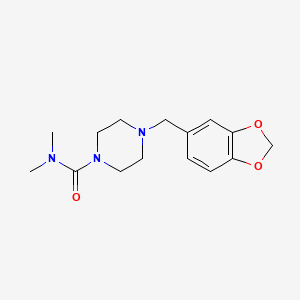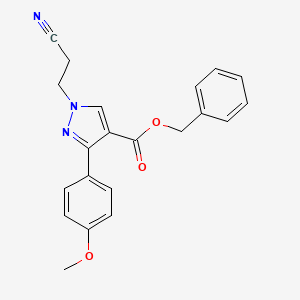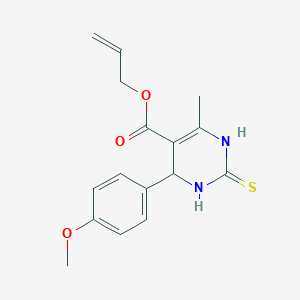
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders.
科学研究应用
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. Clinical trials have shown that this compound-assisted psychotherapy can help patients overcome their fear and anxiety associated with traumatic events. This compound has also been studied for its potential use in the treatment of other psychiatric disorders such as depression and social anxiety disorder.
作用机制
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation. This compound also has an impact on the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
This compound use can lead to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug can also cause dehydration, muscle cramping, and nausea. Long-term use of this compound can lead to damage to the serotonin system in the brain, which can result in depression and other mood disorders.
实验室实验的优点和局限性
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide has advantages and limitations for use in lab experiments. The drug can be used to study the effects of serotonin and other neurotransmitters on behavior and mood. However, the recreational use of the drug makes it difficult to control for confounding variables in human studies. The use of animal models can help to overcome some of these limitations.
未来方向
Future research on 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses. Studies should also investigate the long-term effects of this compound use on the brain and the potential for neurotoxicity. The use of animal models and imaging techniques such as fMRI and PET can help to further our understanding of the effects of this compound on the brain. Additionally, research should explore the potential for developing safer and more effective versions of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a synthetic drug that has gained popularity among recreational drug users due to its euphoric effects. However, the drug has also been studied for its potential therapeutic uses in the treatment of PTSD and anxiety disorders. This compound works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain, and has a range of biochemical and physiological effects. While this compound has advantages and limitations for use in lab experiments, future research should focus on further understanding the mechanism of action of the drug and its potential therapeutic uses.
合成方法
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethyl-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of safrole with hydrochloric acid to produce MDP2P, which is then reduced to this compound using a reducing agent such as aluminum amalgam. The purity of this compound can be improved through recrystallization and other purification methods.
属性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-16(2)15(19)18-7-5-17(6-8-18)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYSAEAPTHPXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
![2-[(3-methylbenzoyl)amino]-N-3-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5237099.png)
![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)


![2-{2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B5237124.png)

![N-[(4-ethyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5237134.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-thiophenecarboxamide](/img/structure/B5237142.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-methyl-2-furoyl)-2-piperidinecarboxamide](/img/structure/B5237149.png)
